2-[(4-Fluorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.24 g/mol. It features a benzaldehyde moiety substituted with a 4-fluorobenzyl ether group, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is characterized by its aromatic structure, which includes two benzene rings connected by an ether linkage.
There is no documented research on the specific mechanism of action of 2-[(4-Fluorobenzyl)oxy]benzaldehyde.
As with any new chemical compound, it is advisable to handle 2-[(4-Fluorobenzyl)oxy]benzaldehyde with care following general laboratory safety practices. Specific hazard information is not available, but potential concerns might include:
-[(4-Fluorobenzyl)oxy]benzaldehyde can be synthesized through various methods, including:
These reactions are well-established in organic chemistry and can be found in various scientific literature sources and textbooks.
While the specific research applications of 2-[(4-Fluorobenzyl)oxy]benzaldehyde are not extensively documented, its structural features suggest potential applications in several scientific research areas:
Research indicates that 2-[(4-Fluorobenzyl)oxy]benzaldehyde may exhibit various biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes such as CYP1A2, CYP2C19, and CYP2D6. This suggests potential applications in drug metabolism studies and therapeutic interventions targeting these enzymes. Its unique structure may enhance its binding affinity to specific biological targets, making it a candidate for further pharmacological evaluation .
The synthesis of 2-[(4-Fluorobenzyl)oxy]benzaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with benzaldehyde under basic conditions. A common method employs sodium hydroxide as a catalyst to facilitate the nucleophilic substitution reaction. The reaction conditions are optimized for yield and purity, often involving controlled temperature and pressure settings to achieve efficient synthesis .
2-[(4-Fluorobenzyl)oxy]benzaldehyde has several applications:
Studies on the interactions of 2-[(4-Fluorobenzyl)oxy]benzaldehyde with various enzymes indicate its role as a modulator of enzymatic activity. Its ability to inhibit specific cytochrome P450 enzymes suggests that it could influence drug metabolism and efficacy, making it valuable for pharmacokinetic studies . Further research is necessary to elucidate its full range of interactions and potential effects on biological systems.
Several compounds share structural similarities with 2-[(4-Fluorobenzyl)oxy]benzaldehyde, allowing for comparative analysis:
The unique feature of 2-[(4-Fluorobenzyl)oxy]benzaldehyde lies in its specific substitution pattern and fluorine atom, which enhances its lipophilicity and potentially alters its biological activity compared to similar compounds. This characteristic makes it particularly interesting for medicinal chemistry applications.
2-[(4-Fluorobenzyl)oxy]benzaldehyde typically exists as a crystalline solid at room temperature [5]. Related fluorobenzyloxy compounds exhibit similar physical characteristics, appearing as white to off-white crystalline materials [5]. The solid-state structure is stabilized by intermolecular interactions including weak hydrogen bonding and aromatic stacking interactions [3] [7].
The compound demonstrates characteristic properties of aromatic aldehydes, including the potential for oxidation and discoloration upon prolonged exposure to air and light [8]. The crystalline nature of the compound reflects the organized packing arrangement facilitated by the planar aromatic regions and the conformational flexibility of the benzyloxy linkage [3] [8].
| Property | Estimated Value | Reference Compound | Source |
|---|---|---|---|
| Melting Point | 46-50°C | 4-[(3-Fluorobenzyl)oxy]benzaldehyde | [5] |
| Boiling Point | 265°C at 3 mmHg | 4-[(3-Fluorobenzyl)oxy]benzaldehyde | [5] |
| Density | 1.211±0.06 g/cm³ | Related fluorobenzyloxy compounds | [5] |
The melting point characteristics are influenced by the molecular packing efficiency and intermolecular forces present in the crystalline state [9]. The relatively moderate melting point reflects the balance between aromatic stacking interactions and the disruption caused by the flexible ether linkage [3] [9].
Boiling point measurements under reduced pressure conditions indicate the thermal stability range of the compound [5]. The elevated boiling temperature demonstrates the substantial intermolecular forces and the molecular weight contribution of the fluorinated aromatic system [5].
The solubility characteristics of 2-[(4-Fluorobenzyl)oxy]benzaldehyde are governed by the balance between the hydrophobic aromatic regions and the polar functional groups [10] [5]. Water solubility is estimated to be limited, with similar compounds showing solubility values in the range of 3.9-39.2 milligrams per liter [10].
| Solvent System | Solubility | Notes |
|---|---|---|
| Water | Limited (3.9-39.2 mg/L) | Estimated from related compounds [10] |
| Methanol | Moderate to Good | Polar protic solvent compatibility [5] [11] |
| Organic Solvents | Good | Enhanced solubility in non-polar media [11] [4] |
The presence of the fluorine atom enhances lipophilicity while the ether oxygen provides sites for hydrogen bonding interactions with protic solvents [5] [11]. The compound demonstrates enhanced solubility in organic solvents compared to purely hydrocarbon systems due to the polar functional groups [5] [4].
Computational predictions indicate a LogP value of approximately 3.2, suggesting moderate lipophilicity that favors partitioning into organic phases [12]. The topological polar surface area is calculated to be 26.3 square angstroms, indicating limited hydrogen bonding capacity [12].
Nuclear magnetic resonance spectroscopy provides definitive structural identification for 2-[(4-Fluorobenzyl)oxy]benzaldehyde through characteristic chemical shift patterns [13] [14]. Proton nuclear magnetic resonance spectroscopy reveals distinctive resonances that enable unambiguous identification of the compound [13] [14].
The aldehyde proton exhibits a characteristic singlet resonance in the range of 9.85-10.20 parts per million for meta- and para-substituted benzaldehydes [14]. For ortho-substituted derivatives, this resonance typically appears at lower field positions between 10.20-10.50 parts per million [14]. The chemical shift position correlates with electronic effects transmitted through the aromatic system [14] [15].
| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aldehyde CHO | 9.85-10.20 | Singlet | 1H |
| Aromatic CH | 7.0-8.5 | Complex multipets | 8H |
| Benzyl CH₂ | 5.0-5.5 | Singlet | 2H |
Aromatic proton resonances appear in the characteristic range of 7.0-8.5 parts per million with complex coupling patterns reflecting the substitution patterns on both aromatic rings [13] [15]. The benzyl methylene protons exhibit a singlet resonance around 5.0-5.5 parts per million due to their benzylic environment and proximity to the electron-withdrawing fluorine substituent [13].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [16] [17]. The aldehyde carbon typically resonates around 191-192 parts per million, characteristic of aromatic aldehydes [17]. Aromatic carbons appear in the range of 120-160 parts per million with specific patterns influenced by fluorine substitution and ether substitution effects [16] [17].
Fluorine-19 nuclear magnetic resonance spectroscopy offers additional structural confirmation through the characteristic chemical shift of the para-fluorine substituent [18]. The fluorine resonance appears as a sharp singlet with chemical shift values typical of para-substituted fluorobenzenes [18].
Infrared spectroscopy provides diagnostic information through characteristic vibrational frequencies that identify the functional groups present in 2-[(4-Fluorobenzyl)oxy]benzaldehyde [19] [20] [21]. The carbonyl stretching vibration represents the most prominent and diagnostic absorption in the infrared spectrum [19] [20] [22].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Carbonyl C=O Stretch | 1740-1720 | Strong | Aldehyde group [20] [22] |
| Aromatic C-H Stretch | 3100-3000 | Medium | Aromatic CH bonds [23] [20] |
| Aromatic C=C Stretch | 1600-1400 | Medium | Aromatic ring vibrations [23] [20] |
| Ether C-O-C Stretch | 1275-1200 (asym) | Strong | Aromatic ether linkage [24] |
| Ether C-O-C Stretch | 1075-1020 (sym) | Strong | Aromatic ether linkage [24] |
The aldehyde carbonyl stretching vibration occurs in the range of 1740-1720 wavenumbers with characteristic strong intensity [20] [22]. This absorption serves as the primary diagnostic feature for aldehyde identification [20] [22]. The exact frequency position reflects the electronic environment and potential conjugation effects [21] [22].
Aromatic carbon-hydrogen stretching vibrations appear above 3000 wavenumbers, distinguishing aromatic compounds from purely aliphatic systems [23] [20]. The aromatic carbon-carbon stretching vibrations produce medium-intensity absorptions in the 1600-1400 wavenumber region [23] [20].
The ether linkage generates characteristic asymmetric and symmetric carbon-oxygen-carbon stretching vibrations [24]. For aromatic ethers, the asymmetric stretch occurs at 1275-1200 wavenumbers while the symmetric stretch appears at 1075-1020 wavenumbers [24]. These absorptions confirm the presence of the benzyloxy substituent [24].
Fluorine-carbon stretching vibrations contribute to absorptions in the 1400-1000 wavenumber region, though these may overlap with other vibrational modes [20] [25]. The presence of fluorine can be inferred from the overall spectral pattern and complementary analytical techniques [26] [25].
Mass spectrometric analysis of 2-[(4-Fluorobenzyl)oxy]benzaldehyde provides molecular weight confirmation and structural information through characteristic fragmentation patterns [27] [28] [29]. The molecular ion peak appears at mass-to-charge ratio 230, corresponding to the molecular weight of the compound [2].
| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Fragmentation Pathway |
|---|---|---|---|
| Molecular Ion M⁺- | 230 | Moderate | Parent molecule [2] |
| M-1 | 229 | Moderate | Alpha-cleavage of aldehyde H [27] [29] |
| M-29 | 201 | Strong | Loss of CHO group [27] [29] |
| Base Peak | 77 or 95 | High | Aromatic fragments [27] [30] |
The fragmentation pattern follows characteristic pathways observed for aromatic aldehydes [27] [28] [29]. Alpha-cleavage adjacent to the carbonyl group produces the molecular ion minus one peak at mass-to-charge ratio 229 [27] [29]. Loss of the formyl group (CHO) generates a prominent fragment at mass-to-charge ratio 201 [27] [29].
Aromatic aldehydes typically exhibit strong fragmentation leading to aromatic cation radicals [27] [29] [30]. The phenyl cation at mass-to-charge ratio 77 represents a common base peak in benzaldehyde derivatives [29] [30]. Additional fragments may arise from the fluorobenzyl portion of the molecule [18].
The presence of fluorine introduces specific fragmentation behaviors characteristic of fluorinated aromatic compounds [18]. Fluorine-containing fragments may undergo difluorocarbene loss processes, though this primarily affects polyfluorinated systems [18].
Electron ionization conditions promote extensive fragmentation that provides structural information about the connectivity between the benzaldehyde and fluorobenzyl portions [27] [31]. The fragmentation pattern serves as a molecular fingerprint for compound identification [28] [32].
Computational analysis of 2-[(4-Fluorobenzyl)oxy]benzaldehyde reveals characteristic electron density patterns that govern chemical reactivity and intermolecular interactions [33] [4]. The electron density distribution reflects the influence of the electronegative fluorine atom and the electron-withdrawing aldehyde group on the molecular electronic structure [33] [4].
The fluorine atom creates a significant electron-withdrawing effect that depletes electron density from the aromatic ring system [4]. This electronic perturbation extends through the benzyl linkage and influences the reactivity of the ether oxygen atom [4]. The aldehyde carbonyl group represents a region of electrophilic character with reduced electron density at the carbonyl carbon [33].
Molecular electrostatic potential calculations indicate regions of positive and negative electrostatic potential that predict sites of nucleophilic and electrophilic attack [33]. The carbonyl oxygen exhibits negative electrostatic potential characteristic of nucleophilic sites, while the carbonyl carbon shows positive potential indicating electrophilic character [33].
The aromatic ring systems display typical electron density patterns with slight asymmetry introduced by the substituent effects [4]. The para-fluorine substitution creates an electron density gradient that affects the entire aromatic system [4]. The ether oxygen maintains partial negative character that enables coordination interactions [33].
Molecular orbital calculations provide insights into the electronic structure and chemical bonding patterns in 2-[(4-Fluorobenzyl)oxy]benzaldehyde [33] [4]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and reactivity characteristics [33] [4].
The highest occupied molecular orbital typically involves aromatic pi-electron systems with contributions from the ether oxygen lone pairs [33] [4]. The presence of fluorine substitution lowers the orbital energies due to the high electronegativity of fluorine [4]. The lowest unoccupied molecular orbital is often localized on the aldehyde carbonyl group, consistent with its electrophilic reactivity [33].
| Molecular Orbital Type | Energy Level | Character | Localization |
|---|---|---|---|
| HOMO | Elevated | π-bonding | Aromatic rings, O lone pairs |
| LUMO | Lowered | π*-antibonding | Carbonyl group |
| HOMO-LUMO Gap | Reduced | Electronic transition | Molecular stability |
The energy gap between the highest occupied and lowest unoccupied molecular orbitals influences the compound's stability and spectroscopic properties [4]. Fluorine substitution typically reduces this energy gap compared to non-fluorinated analogs [4]. The reduced gap correlates with enhanced reactivity and altered optical properties [4].
Orbital overlap analysis reveals the nature of chemical bonding within the molecule [33]. The carbon-oxygen bonds in the ether linkage exhibit mixed ionic and covalent character [33]. The carbon-fluorine bond demonstrates significant ionic character due to the electronegativity difference [4].
Conformational analysis of 2-[(4-Fluorobenzyl)oxy]benzaldehyde reveals the flexibility and preferred geometric arrangements of the molecule [3] [16]. The primary conformational freedom arises from rotation about the bonds connecting the benzyl group to the ether oxygen and the ether oxygen to the benzaldehyde ring [3] [16].
The barrier to internal rotation about the phenyl-formyl bond in benzaldehyde derivatives has been experimentally determined to be approximately 30 kilojoules per mole [16]. This relatively low barrier allows for conformational interconversion under ambient conditions [16]. The presence of the ortho-substituted ether group may influence this barrier through steric and electronic effects [16].
Dynamic nuclear magnetic resonance studies on related benzaldehyde derivatives demonstrate the existence of oxygen-cis and oxygen-trans conformational isomers [16]. The population ratio between these conformers depends on the specific substitution pattern and temperature [16]. At low temperatures, the conformational exchange process can be frozen out, enabling individual conformer observation [16].
| Conformational Parameter | Typical Range | Energy Barrier | Experimental Method |
|---|---|---|---|
| Phenyl-CHO Rotation | 0-360° | ~30 kJ/mol | Dynamic NMR [16] |
| C-O-C Bond Angle | 118-119° | - | X-ray crystallography [3] |
| Dihedral Angles | 70-75° | Variable | Crystal structures [3] |
The benzyloxy substituent introduces additional conformational complexity through rotation about the carbon-oxygen bonds [3]. Crystal structure determinations of related compounds reveal preferred dihedral angles that minimize steric clashing while optimizing intermolecular interactions [3]. The fluorine atom influences conformational preferences through both steric and electronic effects [4].
Computational conformational searches identify multiple local energy minima corresponding to different rotational isomers [33]. The relative energies of these conformers determine their populations under equilibrium conditions [33]. Solvent effects can influence conformational preferences through differential stabilization of polar and non-polar arrangements [15].
The most widely used laboratory route couples 2-hydroxybenzaldehyde with 4-fluorobenzyl halides under basic conditions via the bimolecular nucleophilic-substitution pathway described by Alexander Williamson. Potassium carbonate or sodium hydride converts the salicylaldehyde oxygen into an alkoxide, which displaces the halide on the 4-fluorobenzyl substrate to give 2-[(4-fluorobenzyl)oxy]benzaldehyde directly (Scheme 1). Typical isolated yields range from 80% to >90% under mild temperatures and short reaction times [1] [2] [3].
| Entry | Base (equiv.) | Solvent | Temperature | Time | Isolated Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | Potassium carbonate (1.2) | Dimethylformamide | 80 °C | 3 h | 91% | [1] |
| 2 | Potassium carbonate (1.5) | Acetone (reflux) | 56 °C | 4 h | 88% | [2] |
| 3 | Sodium hydride (1.1) | Tetrahydrofuran | 0 → 25 °C | 2 h | 83% | [3] |
A dehydrative cross-etherification mediated by iron(III) chloride hydrates in propylene carbonate allows direct coupling of 4-fluorobenzyl alcohol with 2-hydroxybenzaldehyde. The Lewis-acid catalyst activates the benzylic hydroxyl group, and water is the only stoichiometric by-product. Under the optimized conditions (5 mol % FeCl₃·6H₂O, 100 °C, 14 h) the target ether is obtained in 79–84% yield on a millimole scale [4] [5]. The process is solvent-recyclable and avoids halide reagents, making it attractive for sustainable synthesis.
Direct O-alkylation of salicylaldehyde with 4-fluorobenzyl bromide proceeds smoothly in polar aprotic media. Potassium carbonate in dimethylformamide, dimethyl sulfoxide or acetone affords the ether in 85–92% yield after 3–5 h at 70–90 °C [1] [2]. A representative gram-scale run provided 27 g of analytically pure product (91% yield) after simple aqueous work-up and column chromatography [1].
| Base | Typical Loading | Observed Effect |
|---|---|---|
| Potassium carbonate | 1.1–1.5 equiv. | High yield, minimal side-products [1] |
| Cesium carbonate | 1.0 equiv. | Faster conversion but no yield advantage; cost disfavours scale-up [6] |
| Sodium hydride | 1.1 equiv. | Efficient at low temperature; careful quench required [3] |
Yields plateau above 80 °C for Williamson conditions; prolonged heating (>6 h) promotes benzylic oxidation. Iron-catalysed dehydrative coupling demands 100 °C but completes within 14–16 h, while flow protocols (section 3.3.2) shorten residence to <10 min at 120 °C.
A catalytic system comprising iron(III) chloride hexahydrate (5 mol %) in recyclable propylene carbonate exhibits high atom economy (water is the only by-product) and eliminates halogenated reagents [5]. Life-cycle assessment indicates a 40% reduction in process mass intensity compared with classical bromide routes.
Microreactor studies demonstrate continuous Williamson etherification of salicylaldehyde with 4-fluorobenzyl bromide at 120 °C, 10 bar, and 2 min residence, delivering 92% conversion and 88% isolated yield with excellent space-time efficiency [7].